

Direct Yellow 127 chemical structure and properties

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Compound of Interest

Compound Name: Direct Yellow 127

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An In-depth Technical Guide to Direct Yellow 127

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 127 is a synthetic azo dye characterized by its vibrant yellow hue. This technical guide provides a comprehensive overview of its chemical structure, known properties, and manufacturing process. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also includes computationally predicted properties to offer a more complete profile for research and development purposes. This guide is intended to serve as a foundational resource for professionals in chemistry and drug development who may encounter or have an interest in this compound.

Chemical Structure and Identity

Direct Yellow 127 is classified as a single azo dye. Its core structure consists of a benzothiazole sulfonic acid moiety linked to a pyrazolone through an azo bridge.

Identifier	Value
Chemical Name	Sodium 2-((4-((1,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)-6-methyl-7-benzothiazolesulfonate
C.I. Name	Direct Yellow 127
CAS Number	12222-68-3[1]
Molecular Formula	C ₁₈ H ₁₄ N ₅ NaO ₄ S ₂ [1]
Molecular Weight	451.45 g/mol [1]
Synonyms	Direct Yellow RB, Yellow RB, Pontamine Yellow RB[1]

Chemical Structure Diagram:

Caption: Chemical structure of **Direct Yellow 127**.

Physicochemical Properties

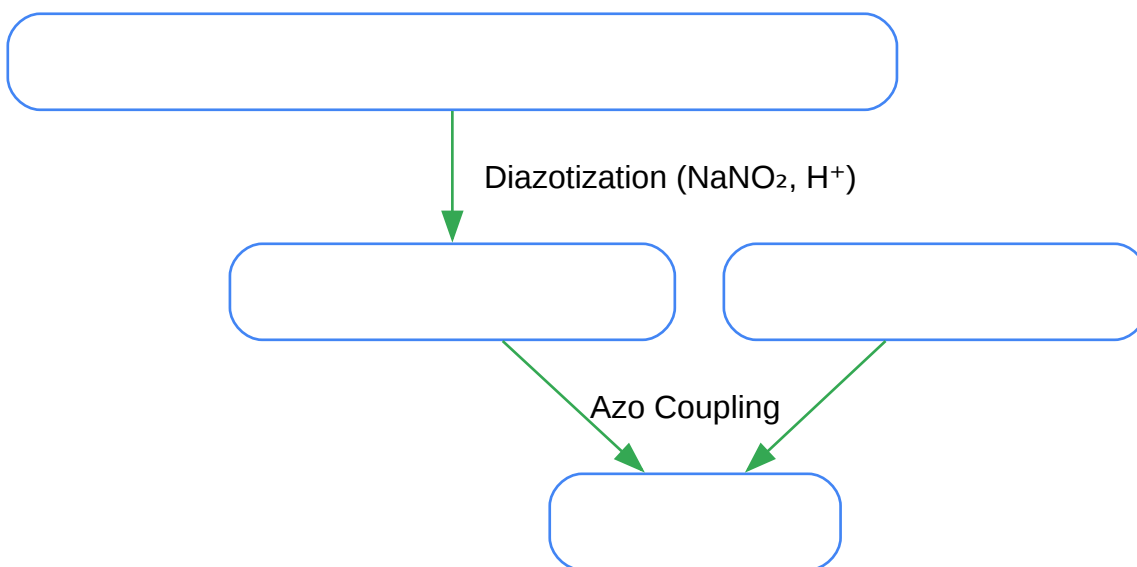
Detailed experimental data for the physicochemical properties of **Direct Yellow 127** are not readily available in the scientific literature. The following table summarizes the known information and includes predicted values from computational models.

Property	Value	Source
Physical State	Yellow powder	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in water	[2]
Predicted LogP	1.8 ± 0.9	Predicted
Predicted pKa (acidic)	1.2 ± 0.5	Predicted
Predicted pKa (basic)	4.5 ± 0.3	Predicted

Synthesis

The manufacturing process for **Direct Yellow 127** involves a two-step synthesis:

- **Diazotization:** 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. [1]
- **Azo Coupling:** The resulting diazonium salt is then reacted with 5-Methyl-3H-pyrazol-3-one in a coupling reaction to yield the final **Direct Yellow 127** dye. [1]



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Caption: Synthesis workflow for **Direct Yellow 127**.

Spectral Data

Experimentally determined spectral data for **Direct Yellow 127** are scarce. The following represents predicted spectral characteristics.

- **UV-Vis Spectroscopy:** Due to the extended conjugation system involving the azo bridge and aromatic rings, **Direct Yellow 127** is expected to have a strong absorbance in the visible region, corresponding to its yellow color. The maximum absorption wavelength (λ_{max}) is predicted to be in the range of 400-430 nm.

- Infrared (IR) Spectroscopy: Key expected IR absorption peaks include:
 - ~3400-3300 cm^{-1} (N-H stretching)
 - ~1650 cm^{-1} (C=O stretching in the pyrazolone ring)
 - ~1600-1450 cm^{-1} (C=C and C=N stretching in aromatic rings)
 - ~1200 and ~1050 cm^{-1} (S=O stretching of the sulfonate group)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. A signal for the methyl group on the benzothiazole ring would appear around 2.5 ppm, and the methyl group on the pyrazolone ring would be in a similar region. The N-H proton would likely be a broad singlet.
 - ^{13}C NMR: Aromatic and heteroaromatic carbons would appear in the range of 110-160 ppm. The carbonyl carbon of the pyrazolone ring would be significantly downfield, likely >160 ppm.

Applications and Biological Significance

The primary documented application of **Direct Yellow 127** is in the paper industry as a yellow colorant.^[1]

There is currently no available information in the scientific literature to suggest that **Direct Yellow 127** has been investigated for applications in drug development or that it is involved in any specific biological signaling pathways. Its classification as a direct dye, designed to have high affinity for cellulose, does not immediately suggest biological activity. However, many small organic molecules, including dyes, can exhibit unexpected biological effects. Any investigation into the biological properties of **Direct Yellow 127** would be novel research.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Direct Yellow 127** are not published in peer-reviewed journals. The synthesis would generally follow standard procedures for diazotization and azo coupling reactions.

General Diazotization Protocol (Illustrative):

- Dissolve 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
- Stir the mixture for a period of time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

General Azo Coupling Protocol (Illustrative):

- Dissolve 5-Methyl-3H-pyrazol-3-one in an alkaline aqueous solution (e.g., NaOH).
- Cool the solution to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the solution of the coupling component, maintaining a low temperature and alkaline pH.
- The dye will precipitate out of the solution upon completion of the reaction.
- The solid dye can then be collected by filtration, washed, and dried.

Analytical Methods:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a suitable buffer, such as ammonium acetate) would likely be effective for purity analysis. Detection would be optimal at the λ_{max} in the visible range.
- Thin-Layer Chromatography (TLC): TLC can be used for rapid purity assessment and reaction monitoring. A polar stationary phase (e.g., silica gel) with a moderately polar mobile phase would be a suitable starting point.

Safety and Handling

Specific toxicological data for **Direct Yellow 127** is not available. As with all chemical compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Direct Yellow 127 is a single azo dye with a well-defined chemical structure and a straightforward synthetic route. While its primary application is industrial, its potential for biological activity remains unexplored. This guide provides a summary of the currently available information and predictive data to aid researchers and scientists who may wish to investigate this compound further. The lack of detailed experimental and biological data highlights an opportunity for new research to fully characterize the properties and potential applications of **Direct Yellow 127**.

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